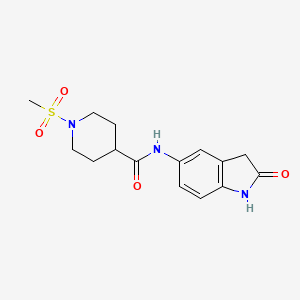
1-(methylsulfonyl)-N-(2-oxoindolin-5-yl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(methylsulfonyl)-N-(2-oxoindolin-5-yl)piperidine-4-carboxamide, also known as MI-773, is a small molecule inhibitor that has gained attention in the scientific community due to its potential as a therapeutic agent in cancer treatment. MI-773 inhibits the interaction between the p53 protein and the MDM2 protein, leading to the activation of the p53 pathway, which plays a crucial role in tumor suppression.
Wissenschaftliche Forschungsanwendungen
Synthesis of N-Heterocycles
Chiral sulfinamides, notably tert-butanesulfinamide, have been extensively utilized as chiral auxiliaries in the stereoselective synthesis of amines and their derivatives. This methodology facilitates access to diverse piperidines, pyrrolidines, azetidines, and their fused derivatives, which are pivotal in creating natural products and therapeutically relevant compounds (Philip et al., 2020).
Pharmacodynamics and Pharmacokinetics
Cisapride, a substituted piperidinyl benzamide chemically related to metoclopramide, is an orally administered prokinetic agent that enhances gastrointestinal motility. Despite its specificity and avoidance of central depressant or antidopaminergic effects, its application has been limited due to concerns over side effects (McCallum et al., 1988).
Environmental Bioaccumulation and Degradation
Perfluorinated acids, such as perfluorooctane sulfonate (PFOS) and perfluorooctanoate (PFO), have raised environmental concerns due to their persistence and bioaccumulation potential. Studies suggest that compounds with shorter fluorinated carbon chains are less bioaccumulative, indicating a need for further research to fully understand the environmental impact of these substances (Conder et al., 2008).
Novel Treatments for Diseases
Sulforaphane, an isothiocyanate derived from glucoraphanin found in cruciferous vegetables, exhibits a wide range of biological effects including antioxidant, antimicrobial, anticancer, anti-inflammatory, anti-aging, neuroprotective, and antidiabetic activities. These properties make sulforaphane a promising chemopreventive agent against various diseases including cancers, cardiovascular diseases, neurodegenerative diseases, and diabetes (Kim & Park, 2016).
Eigenschaften
IUPAC Name |
1-methylsulfonyl-N-(2-oxo-1,3-dihydroindol-5-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4S/c1-23(21,22)18-6-4-10(5-7-18)15(20)16-12-2-3-13-11(8-12)9-14(19)17-13/h2-3,8,10H,4-7,9H2,1H3,(H,16,20)(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYMWGYOTEOVJOC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC3=C(C=C2)NC(=O)C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

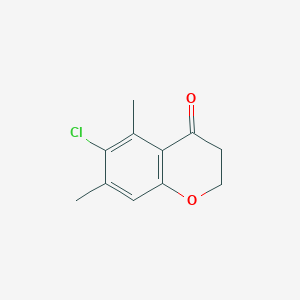
![N-(Cyanomethyl)-2-[[3-(cyclopropylsulfamoyl)-4-fluorophenyl]carbamoylamino]acetamide](/img/structure/B2378138.png)


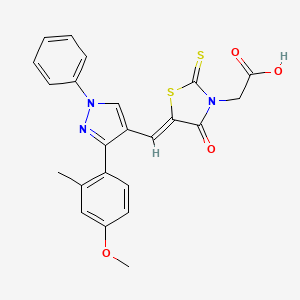
![(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)acrylonitrile](/img/structure/B2378146.png)
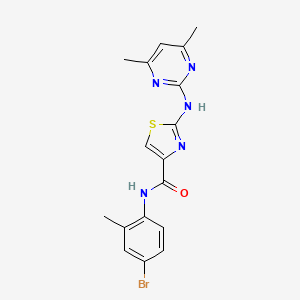

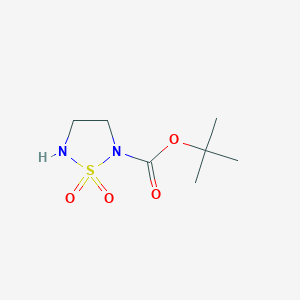
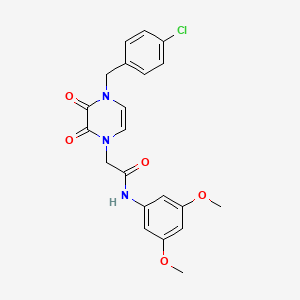
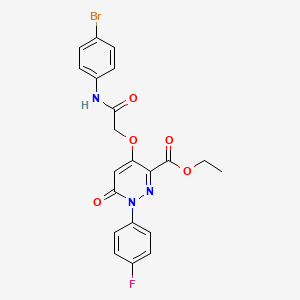
![N-(4,5-dimethylthiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2378157.png)
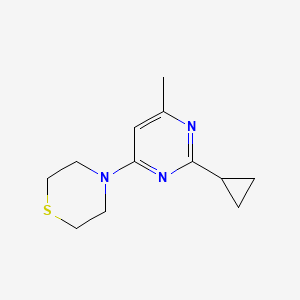
![2-({2-Oxo-2-[3-(trifluoromethyl)anilino]ethyl}sulfinyl)acetic acid](/img/structure/B2378160.png)